molecular formula C10H24OSn2 B14444845 (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) CAS No. 78338-48-4

(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)

Cat. No.: B14444845
CAS No.: 78338-48-4
M. Wt: 397.7 g/mol
InChI Key: QEDIDTKVMCHRSP-UHFFFAOYSA-N
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Description

(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3-methoxyprop-1-ene backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3-methoxyprop-1-ene with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

    Temperature: Room temperature to reflux conditions.

    Base: Triethylamine or sodium hydride.

Industrial Production Methods

Industrial production of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems.

    Continuous monitoring: To ensure the purity and yield of the product.

    Purification: Techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylstannane groups can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the propene backbone can be reduced to form saturated compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of new organotin compounds with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated organotin compounds.

Scientific Research Applications

(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin groups. These interactions can lead to:

    Catalytic Activity: The compound can act as a catalyst in various organic reactions.

    Biological Interactions: Binding to biomolecules such as proteins or nucleic acids, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
  • Prop-1-ene-1,3-diylbis(trimethylsilane)
  • 1-Propene, 3-methoxy-

Uniqueness

(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific combination of a methoxy group and trimethylstannane groups, which confer distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

78338-48-4

Molecular Formula

C10H24OSn2

Molecular Weight

397.7 g/mol

IUPAC Name

(3-methoxy-1-trimethylstannylprop-1-enyl)-trimethylstannane

InChI

InChI=1S/C4H6O.6CH3.2Sn/c1-3-4-5-2;;;;;;;;/h3H,4H2,2H3;6*1H3;;

InChI Key

QEDIDTKVMCHRSP-UHFFFAOYSA-N

Canonical SMILES

COCC=C([Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

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